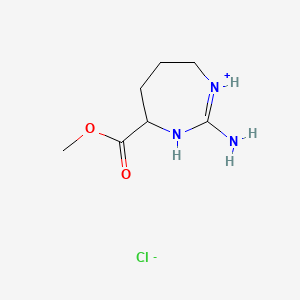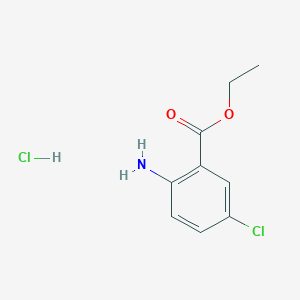
benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid is a complex organic compound that combines a benzyl group, an amino acid derivative, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve:
Protection of the amino group: Using a protecting group such as Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Formation of the ester bond: Reacting the protected amino acid with benzyl alcohol under acidic conditions to form the ester.
Cyclohexyl group introduction: Adding the cyclohexyl group through a Grignard reaction or other suitable methods.
Sulfonation: Introducing the 4-methylbenzenesulfonic acid group through sulfonation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary amines.
Substitution: Sulfonamide derivatives, sulfonate esters.
Applications De Recherche Scientifique
Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular interactions and effects are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Benzyl (2S)-2-amino-3-cyclohexylpropanoate: Lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different amino acid derivatives.
Uniqueness
Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid is unique due to its combination of a benzyl group, a cyclohexyl-substituted amino acid, and a sulfonic acid group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C23H31NO5S |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H23NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 |
Clé InChI |
UBMOHBTVHRTJCL-RSAXXLAASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)C[C@@H](C(=O)OCC2=CC=CC=C2)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


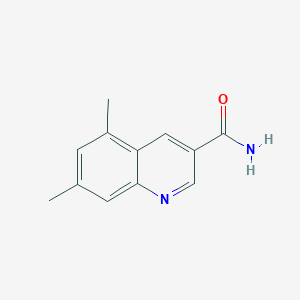
![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
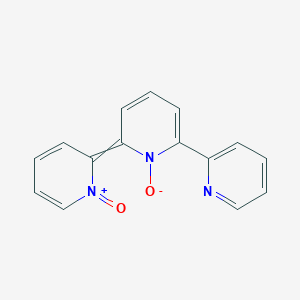
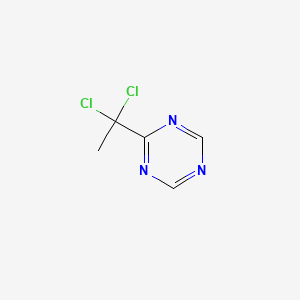
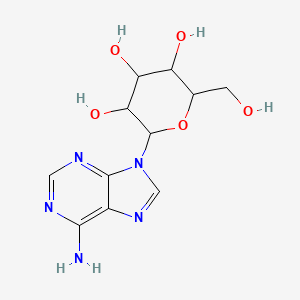
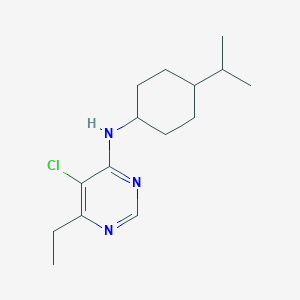
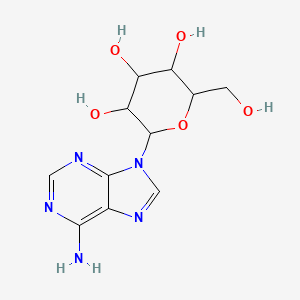


![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
